

Application Note: Quantification of Disperse Orange 37 in Textiles by LC/MS/MS

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Compound of Interest

Compound Name: Disperse Orange 37

Cat. No.: B082867

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of **Disperse Orange 37** in textile matrices using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The described method is suitable for researchers, scientists, and quality control professionals in the textile and chemical industries.

Introduction

Disperse Orange 37 is an azo dye that can be used in the dyeing of synthetic fibers such as polyester and nylon. Due to its potential to cause allergic reactions upon skin contact, its presence in textiles is a safety concern for consumers. Regulatory bodies have set restrictions on the concentration of certain disperse dyes in textile products. Therefore, a reliable and sensitive analytical method is crucial for monitoring the levels of **Disperse Orange 37** in textiles to ensure consumer safety and regulatory compliance. LC/MS/MS offers high selectivity and sensitivity, making it the ideal technique for the determination of this compound in complex matrices like textiles.

Experimental Protocol

Sample Preparation

A simple and efficient extraction method using methanol and ultrasonication is employed to isolate **Disperse Orange 37** from the textile matrix.

- Materials and Reagents:
 - Methanol (HPLC grade)
 - Water, deionized
 - **Disperse Orange 37** analytical standard
 - 0.22 µm PTFE syringe filters
- Procedure:
 - Cut a representative sample of the textile into small pieces (approximately 5x5 mm).
 - Accurately weigh 1.0 g of the cut textile sample into a conical flask.
 - Add 20 mL of methanol to the flask.[\[1\]](#)
 - Place the flask in an ultrasonic bath and sonicate for 30 minutes at 60°C.[\[1\]](#)
 - Allow the extract to cool to room temperature.
 - Centrifuge the extract at 4000 rpm for 10 minutes to pellet any suspended solids.[\[1\]](#)
 - Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial for analysis.[\[1\]](#)

Liquid Chromatography (LC)

- System: UHPLC system
- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[\[1\]](#)
- Mobile Phase A: Water with 0.1% formic acid[\[1\]](#)
- Mobile Phase B: Methanol with 0.1% formic acid[\[1\]](#)

- Gradient: A suitable gradient from high aqueous to high organic content should be optimized for baseline separation.
- Flow Rate: 0.3 mL/min[1]
- Column Temperature: 40°C[1]
- Injection Volume: 5 µL[1]

Mass Spectrometry (MS/MS)

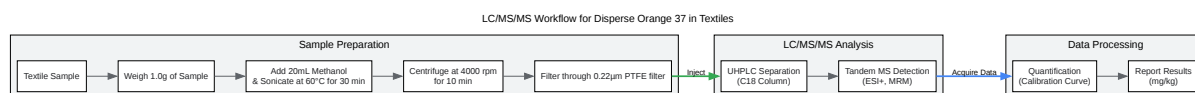
- System: Triple quadrupole mass spectrometer[1]
- Ionization Source: Electrospray Ionization (ESI), positive mode[1]
- Acquisition Mode: Multiple Reaction Monitoring (MRM)[1]
- Source Temperature: 150°C[1]
- Desolvation Temperature: 500°C[1]
- Gas Flows: Optimized for the specific instrument.[1]
- MRM Transitions for **Disperse Orange 37**:
 - Precursor Ion (m/z): 392.07
 - Product Ion 1 (Quantifier) (m/z): 351.04
 - Product Ion 2 (Qualifier) (m/z): 338.03
 - Collision Energy: 20 eV[2]

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of **Disperse Orange 37/76** in textiles, as reported in the literature.

Parameter	Value	Reference
Limit of Quantification (LOQ)	0.1 ng/mL	[3]
Linearity Range	0.1 - 100 ng/mL	[3]
Recovery Rate	91.2% - 110.1%	[3]
Matrix Effect (at 10 ng/mL)	42.1% - 49.5%	[4]
Matrix Effect (at 50 ng/mL)	71.3% - 87.7%	[4]

Experimental Workflow



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Caption: Experimental workflow for the LC/MS/MS analysis of **Disperse Orange 37** from textile samples.

Conclusion

The presented LC/MS/MS method provides a sensitive, selective, and reliable approach for the quantification of **Disperse Orange 37** in textile samples. The simple extraction procedure and the specificity of tandem mass spectrometry make this method well-suited for routine analysis in a high-throughput laboratory setting. This application note serves as a comprehensive guide for researchers and scientists to implement this method for ensuring the safety and quality of textile products.

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